molecular formula C7H6Cl2O3 B13770384 Dichloromethoxybenzenediol CAS No. 75562-93-5

Dichloromethoxybenzenediol

Cat. No.: B13770384
CAS No.: 75562-93-5
M. Wt: 209.02 g/mol
InChI Key: CEYLTJHXZQFYST-UHFFFAOYSA-N
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Description

Dichloromethoxybenzenediol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethoxybenzenediol typically involves the chlorination of methoxybenzenediol. One common method includes the reaction of methoxybenzenediol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds as follows:

Methoxybenzenediol+Cl2FeCl3This compound\text{Methoxybenzenediol} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{this compound} Methoxybenzenediol+Cl2​FeCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of methoxybenzenediol in large-scale reactors, followed by purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloromethoxybenzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dichloromethoxybenzenediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dichloromethoxybenzenediol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzenediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    Chloromethoxybenzenediol: Contains only one chlorine atom, resulting in different chemical properties.

    Dichlorobenzenediol: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

Dichloromethoxybenzenediol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

75562-93-5

Molecular Formula

C7H6Cl2O3

Molecular Weight

209.02 g/mol

IUPAC Name

2,5-dichloro-3-methoxybenzene-1,4-diol

InChI

InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3

InChI Key

CEYLTJHXZQFYST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1O)Cl)O)Cl

Origin of Product

United States

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